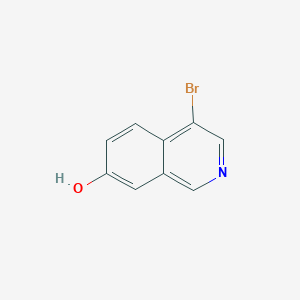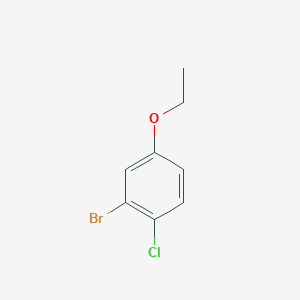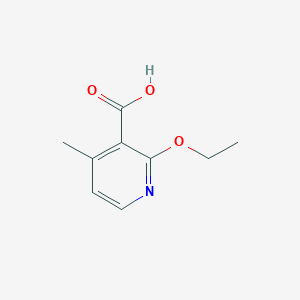![molecular formula C7H4N4 B1446662 Pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 1260851-17-9](/img/structure/B1446662.png)
Pyrazolo[1,5-a]pyrimidine-6-carbonitrile
説明
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . It is a structural motif that has attracted chemists due to its biological and pharmacological importance . It has been found to have hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal activity .
Synthesis Analysis
A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 1 and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 2 as precursors . The pyrazolo[3,4-d] pyrimidines 3a–b have been synthesized by a three-step reaction starting with 1 .Chemical Reactions Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines (PPs) 4a–g have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They have simpler and greener synthetic methodology and their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .科学的研究の応用
Optical Applications in Chemistry
Scientific Field
Chemistry, specifically photophysical chemistry. Application Summary: Utilized as fluorophores for studying the dynamics of intracellular processes, chemosensors, and organic materials development. Methods of Application:
- Use of solid-state emission intensities for designing solid-state emitters. Results Summary: Achieved tunable photophysical properties with quantum yields ranging from 0.01 to 0.97 and solid-state emission intensities (QY SS) from 0.18 to 0.63 .
Anti-inflammatory Applications in Pharmacology
Scientific Field
Pharmacology and medicinal chemistry. Application Summary: Pyrimidines, including pyrazolo[1,5-a]pyrimidines, exhibit anti-inflammatory effects by inhibiting vital inflammatory mediators. Methods of Application:
- Synthesis of pyrimidine derivatives and testing their inhibitory response against inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. Results Summary: A number of pyrimidines showed potent anti-inflammatory effects, with detailed structure–activity relationships aiding in the development of new compounds with enhanced activities and minimal toxicity .
Antimicrobial and Anticancer Applications
Scientific Field
Biomedical research. Application Summary: Investigated for therapeutic potential as antimicrobial, anticancer, and anti-proliferative agents. Methods of Application:
- Integration of pyrazolo[1,5-a]pyrimidines in medicinal chemistry for the development of inhibitors and selective kinase inhibitors. Results Summary: Demonstrated efficacy as carboxylesterase inhibitors, translocator protein inhibitors, and PDE10A inhibitors, contributing to their versatility in therapeutic applications .
Material Science Applications
Scientific Field
Material science. Application Summary: Key structural motif in applications such as dyes, pigments, and pesticides. Methods of Application:
- Development of synthetic routes for pyrazolo[1,5-a]pyrimidines to be used in various material science applications. Results Summary: The synthetic methodologies have escalated, allowing for a wide range of applications in the field of material science .
Bioimaging Applications
Scientific Field
Biochemistry and cellular biology. Application Summary: Used as lipid droplet biomarkers for cancer cells and normal cells. Methods of Application:
- Combination of photophysical properties with biological activities to mark and study cellular components. Results Summary: Enabled the identification and differentiation of lipid droplets in HeLa cells (cancer cells) and L929 cells (normal cells), showcasing the compound’s utility in bioimaging .
Sensing and Detection Applications
Scientific Field
Analytical chemistry. Application Summary: Employed as sensors for ionic or molecular detection. Methods of Application:
- Utilization of heteroatoms in pyrazolo[1,5-a]pyrimidines for chelating ions, enhancing solubility in green solvents for sensing applications. Results Summary: The compounds’ properties have been leveraged for a plethora of sensing applications, raising the standard of living by exploiting their beneficial properties .
Antioxidant Applications
Scientific Field
Biochemistry and pharmacology. Application Summary: Acts as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Methods of Application:
- Synthesis of pyrimidine derivatives followed by in vitro assays to evaluate radical scavenging activity. Results Summary: Demonstrated potential as antioxidants, contributing to the protection against oxidative damage in biological systems .
Antiviral and Antifungal Applications
Scientific Field
Virology and mycology. Application Summary: Explored for their potential to inhibit viral replication and fungal growth. Methods of Application:
- Development of compounds targeting specific viral enzymes or fungal cell components. Results Summary: Showed inhibitory effects on certain viruses and fungi, suggesting a role in the treatment of related infections .
Antituberculosis Applications
Scientific Field
Infectious diseases. Application Summary: Investigated for their efficacy against Mycobacterium tuberculosis. Methods of Application:
- Testing of pyrimidine derivatives against various strains of M. tuberculosis. Results Summary: Some derivatives exhibited promising activity against tuberculosis, indicating potential for therapeutic use .
Sensing of Ions and Molecules
Scientific Field
Analytical chemistry. Application Summary: Used as sensors for detecting specific ions or molecules due to their chelating properties. Methods of Application:
- Utilization of pyrazolo[1,5-a]pyrimidines in the design of selective sensors for ions or small molecules. Results Summary: Enabled the detection of various ions and molecules, enhancing the capabilities of analytical methods .
Photobleaching Stability Studies
Scientific Field
Photophysics. Application Summary: Studied for their stability under photobleaching conditions, which is crucial for long-term imaging applications. Methods of Application:
- Examination of the stability of fluorescent pyrimidine compounds under prolonged exposure to light and extreme pH conditions. Results Summary: Found to possess good stability, making them suitable for use as durable fluorescent materials and bio-probes .
Synthetic Methodology Development
Scientific Field
Organic chemistry. Application Summary: The development of greener and more efficient synthetic routes for pyrazolo[1,5-a]pyrimidines. Methods of Application:
- Optimization of synthetic procedures to increase yields and reduce environmental impact. Results Summary: Achieved simpler and more sustainable methodologies, facilitating the synthesis of these compounds for various applications .
Glycohybrid Synthesis for Anticancer Applications
Scientific Field
Medicinal Chemistry and Oncology. Application Summary: Synthesis of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines for anticancer applications. Methods of Application:
- Microwave-assisted copper-catalyzed synthesis using various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides. Results Summary: The synthesized glycohybrids showed promising anticancer activity against breast cancer cell lines, with some compounds demonstrating significant inhibitory effects .
Development of Synthetic Routes for Agricultural Chemicals
Scientific Field
Agricultural Chemistry. Application Summary: Utilization in the synthesis of pesticides, herbicides, and fungicides. Methods of Application:
- Optimization of synthetic methodologies to produce pyrazolo[1,5-a]pyrimidines suitable for agricultural use. Results Summary: Enhanced synthetic routes have led to the development of more effective and environmentally friendly agricultural chemicals .
Fluorophores for Organic Light-Emitting Devices (OLEDs)
Scientific Field
Materials Science and Engineering. Application Summary: Employed as fluorophores in the development of OLEDs due to their photophysical properties. Methods of Application:
- Integration into the OLED structure to improve light emission efficiency. Results Summary: Achieved high quantum yields and excellent photostability, making them valuable for OLED applications .
Bio-Macromolecular Interactions
Scientific Field
Biochemistry and Molecular Biology. Application Summary: Studied for their interactions with bio-macromolecules which is crucial for drug design. Methods of Application:
- Use of pyrazolo[1,5-a]pyrimidines to investigate binding affinities and interaction mechanisms with biological targets. Results Summary: Provided insights into the molecular basis of drug action and facilitated the design of new therapeutic agents .
Inhibitors Against Succinate Dehydrogenase
Scientific Field
Biochemistry and Pharmacology. Application Summary: Evaluated as inhibitory compounds against succinate dehydrogenase, an enzyme involved in the citric acid cycle. Methods of Application:
- Synthesis of carboxamide derivatives from 5-aminopyrazoles and testing against succinate dehydrogenase. Results Summary: Some derivatives showed inhibitory activity, indicating potential for the development of metabolic regulators .
Synthetic Access Methodologies for Structural Diversity
Scientific Field
Organic Chemistry. Application Summary: Development of synthetic access methodologies that allow for structural diversity in pyrazolo[1,5-a]pyrimidines. Methods of Application:
将来の方向性
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . This suggests potential future directions in the development and application of these compounds.
特性
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-4-9-7-1-2-10-11(7)5-6/h1-2,4-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJZIMCVNPNPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



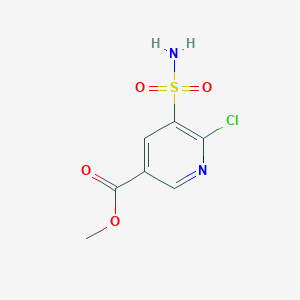
![[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride](/img/structure/B1446580.png)
![tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate](/img/structure/B1446582.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1446584.png)
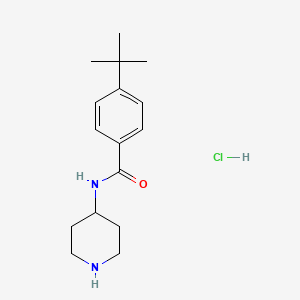
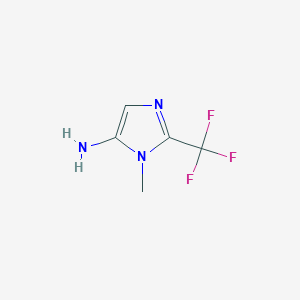
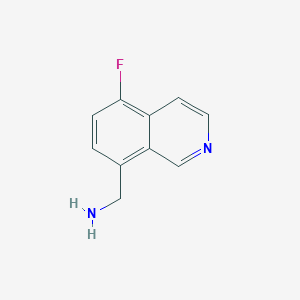
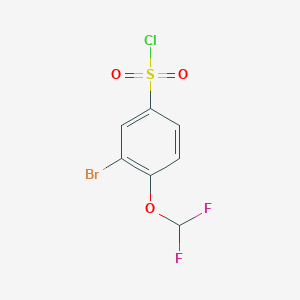
![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B1446594.png)
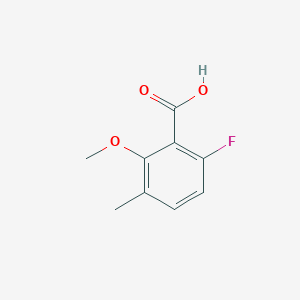
![[2-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1446596.png)
